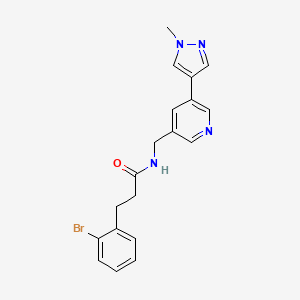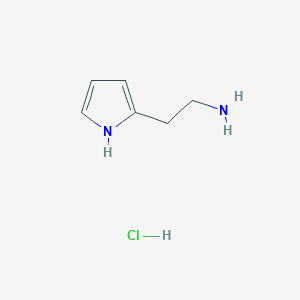![molecular formula C21H22N4O4 B2936328 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-49-3](/img/structure/B2936328.png)
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together . This core is substituted at the 3-position with a piperidin-4-yl group, which in turn is substituted at the 1-position with a 2-ethoxybenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and consists of a pyrido[2,3-d]pyrimidine-2,4-dione core with a piperidin-4-yl group substituted at the 3-position . This piperidin-4-yl group is further substituted at the 1-position with a 2-ethoxybenzoyl group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions, while the ethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carbonyl groups and the nonpolar aromatic rings .Applications De Recherche Scientifique
Pharmacological Research
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of biologically active piperidines, which could lead to the discovery and biological evaluation of potential drugs.
Drug Design and Discovery
The pyrido[2,3-d]pyrimidine core is found in various biologically active compounds. For instance, derivatives of this class exhibit antiproliferative activities, making them potential candidates for anticancer drug development . The compound could serve as a key intermediate in the synthesis of new drugs targeting specific cellular pathways.
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of organic synthesis. The compound can be used to construct molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles. These structures are important due to their wide range of chemical properties and biological activity .
Development of Antimicrobial Agents
Pyrido[2,3-d]pyrimidine derivatives have shown antimicrobial activities . The compound could be synthesized into derivatives that might act as new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Anti-inflammatory and Analgesic Research
Some pyrido[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties . This suggests that the compound could be explored for its potential use in the development of new anti-inflammatory and pain-relief medications.
Hypotensive Agents
Compounds with a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure have been associated with hypotensive effects . Research into the compound’s derivatives could lead to the creation of new hypotensive drugs for treating high blood pressure.
Antihistaminic Applications
The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are known to exhibit antihistaminic activities, which could be beneficial in treating allergic reactions . The compound could be a starting point for the synthesis of new antihistamines.
Kinase Inhibition for Cancer Therapy
A series of pyridine derivatives, including those related to the compound , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are crucial in the treatment of certain types of cancer, representing a significant application in oncology research.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these pathways contributes to its potential as an anticancer agent .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .
Propriétés
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-29-17-8-4-3-6-15(17)19(26)24-12-9-14(10-13-24)25-20(27)16-7-5-11-22-18(16)23-21(25)28/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSAZRTZGLVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-Butyl 4-(5-cyano-[2,3'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2936253.png)

![N-(3-chloro-4-methylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2936255.png)




![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)